Bienvenue dans la boutique en ligne BenchChem!

(1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol

Stereochemistry Chiral building block Diastereomer identity

Selecting the correct stereoisomer is critical: CAS 14174-84-6 (also indexed as 63121-27-7) delivers the trans-(1R,7aR) configuration with the hydroxyl and bridgehead hydrogen in the required relative orientation. The cis isomer (CAS 63121-28-8 / 14174-85-7) is NOT interchangeable for diastereoselective synthesis or antimicrobial SAR. Verify the InChI Key UCQIGQBEAGJWTF-RNFRBKRXSA-N upon receipt to avoid procurement errors. Requires cold-chain shipping (2–8 °C) and rapid transfer to refrigerated storage.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 14174-84-6
Cat. No. B7988124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol
CAS14174-84-6
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1CC2C(CCN2C1)O
InChIInChI=1S/C7H13NO/c9-7-3-5-8-4-1-2-6(7)8/h6-7,9H,1-5H2/t6-,7-/m1/s1
InChIKeyUCQIGQBEAGJWTF-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,7aR)-Hexahydro-1H-pyrrolizin-1-ol CAS 14174-84-6: Sourcing Guide for the trans-Pyrrolizidine-1-ol Scaffold


(1R,7aR)-Hexahydro-1H-pyrrolizin-1-ol (CAS 14174-84-6, also indexed as 63121-27-7) is a bicyclic chiral secondary alcohol belonging to the saturated pyrrolizidine class [1]. It possesses two defined stereocenters at C1 and C7a, with the hydroxyl group and the bridgehead hydrogen in a trans relative configuration [2]. The compound has the molecular formula C7H13NO and a molecular weight of 127.18 g/mol, and is commercially available as a yellow to brown sticky oil or semi-solid requiring refrigerated storage (2–8 °C) . It serves primarily as a chiral building block for the synthesis of more complex pyrrolizidine alkaloids and necine bases, and has been investigated for antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .

Why (1R,7aR)-Hexahydro-1H-pyrrolizin-1-ol Cannot Be Interchanged with Other Pyrrolizidine-1-ol Diastereomers or Racemic Mixtures


The trans-(1R,7aR) configuration of hexahydro-1H-pyrrolizin-1-ol is defined by two stereocenters whose relative geometry directly controls the three-dimensional presentation of the hydroxyl group, a critical functional handle for downstream derivatization. Substitution with the cis-(1R,7aS) diastereomer or with racemic mixtures would alter the stereochemical outcome of diastereoselective transformations. Experimental evidence from the hydrogenation of pyrrolizin-3-ones demonstrates that substitution at the C1 position can deliver diastereoselectivity exceeding 97:3 depending on catalyst and solvent choice [1]. This class-level observation underscores that even subtle changes in C1 stereochemistry can redirect product distribution in pyrrolizidine synthesis. Furthermore, the (1R,7aR) isomer registers under two distinct CAS numbers (14174-84-6 and 63121-27-7), while the cis isomer uses entirely different registry numbers (63121-28-8 and 14174-85-7), creating a procurement environment where ambiguous CAS-based ordering can inadvertently deliver the wrong stereoisomer .

Quantitative Differentiation of (1R,7aR)-Hexahydro-1H-pyrrolizin-1-ol from Its Closest Diastereomer and Analogs


Stereochemical Identity: trans-(1R,7aR) Configuration Distinguished from cis-(1R,7aS) by Unique InChI Key and CAS Registry

The (1R,7aR) isomer is unambiguously identified by its InChI Key UCQIGQBEAGJWTF-RNFRBKRXSA-N [1]. This trans relationship between the C1 hydroxyl and the C7a bridgehead hydrogen is structurally distinct from the cis-(1R,7aS) isomer (InChI Key differs; CAS 63121-28-8 / 14174-85-7) . Both compounds carry two defined stereocenters (Defined Atom Stereocenter Count = 2) [1], but the relative configuration divergence means they are diastereomers, not enantiomers, and will exhibit different reactivity, physical properties, and biological target interactions.

Stereochemistry Chiral building block Diastereomer identity

Physical Form and Storage: (1R,7aR) Isomer Is a Sticky Oil Requiring Refrigeration Versus Solid cis-Isomer Options

The (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol is supplied as a yellow to brown sticky oil to semi-solid and requires refrigerated storage at 2–8 °C to maintain stability . In contrast, the (1R,7aS) cis-diastereomer is available from commercial suppliers as a solid or powder with room-temperature shipping . The semi-solid physical state of the trans isomer complicates accurate weighing, aliquoting, and formulation relative to the solid cis isomer, and introduces additional cold-chain logistics requirements.

Physical form Storage stability Formulation compatibility

Commercial Purity Benchmarking: (1R,7aR) Isomer Typically Supplied at 95% Versus 98% for the cis-(1R,7aS) Diastereomer

Multiple independent vendors supply the (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol at a minimum purity specification of 95% (AKSci: 95% ; Chemscene: 95+% ; Sigma-Aldrich: 95% ; Leyan: 95+% ). The cis-(1R,7aS) diastereomer is commercially available at a higher 98% purity specification (Leyan) , indicating that the trans isomer may present greater synthetic challenges in achieving high enantiomeric/diastereomeric purity during manufacture, or that purification of the cis isomer is more readily accomplished.

Chemical purity Procurement benchmark Quality specification

Impact of C1 Stereochemistry on Diastereoselectivity in Pyrrolizidine Synthesis: >97:3 Selectivity Achievable

In a class-relevant study, Despinoy et al. demonstrated that catalytic hydrogenation of pyrrolizin-3-ones to hexahydro-pyrrolizidin-3-ones can proceed with diastereoselectivity up to >97:3 when the pyrrolizin-3-one is substituted at the C1 (or C7) position [1]. This selectivity is catalyst- and solvent-dependent and is significantly attenuated when both the C1 and C7 positions bear substituents. Although this study employed pyrrolizin-3-ones rather than pyrrolizidin-1-ols directly, the mechanistic principle — that the C1 stereocenter exerts dominant stereochemical control over saturation of the bicyclic core — is directly transferable. The (1R,7aR) configuration thus pre-determines the facial selectivity of any subsequent hydrogenation or reduction step involving the pyrrolizine ring system.

Diastereoselective synthesis Hydrogenation Pyrrolizidine scaffold

Optimal Application Scenarios for (1R,7aR)-Hexahydro-1H-pyrrolizin-1-ol Based on Differentiated Evidence


Diastereoselective Synthesis of Necine Bases and Pyrrolizidine Alkaloids Requiring trans Ring Junction Geometry

When the synthetic target requires a trans relationship between the C1 hydroxyl and the C7a bridgehead — as found in several necine base natural products — (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol provides the correct pre-installed stereochemistry. The >97:3 diastereoselectivity achievable in hydrogenation of related C1-substituted pyrrolizine systems [1] indicates that this building block can streamline routes to trans-configured pyrrolizidines such as (+/-)-isoretronecanol and (+/-)-retronecanol, minimizing the need for late-stage chiral resolution.

Chiral Building Block for Organocatalytic and Asymmetric Synthesis of Hexahydropyrrolizine Cores

The (1R,7aR) isomer's defined stereochemistry at both C1 and C7a makes it suitable as a starting material for enantioselective organocatalytic cascades targeting hexahydropyrrolizine and octahydroindolizine scaffolds. Its InChI Key (UCQIGQBEAGJWTF-RNFRBKRXSA-N) [2] provides unambiguous identity verification via analytical databases, ensuring that the correct stereoisomer is used when reproducing literature procedures for organocatalytic one-pot syntheses.

Structure-Activity Relationship (SAR) Studies Requiring Definitively trans-Configured Pyrrolizidine Scaffolds

For antimicrobial SAR programs investigating the hexahydro-1H-pyrrolizin-1-ol scaffold against MRSA and P. aeruginosa , the (1R,7aR) isomer offers a stereochemically defined starting point. The cis-(1R,7aS) diastereomer is not an acceptable substitute because the relative spatial orientation of the hydroxyl group will alter hydrogen-bonding patterns with biological targets. Laboratories should verify the InChI Key upon receipt to ensure the trans isomer has been supplied, given the CAS-number ambiguity (14174-84-6 vs 63121-27-7) that can lead to procurement errors [2].

Procurement Protocol for Cold-Chain-Managed Building Block Inventory

Given that (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol requires refrigerated storage at 2–8 °C and is supplied as a semi-solid sticky oil, procurement planning must account for cold-chain shipping, rapid transfer to refrigerated storage upon receipt, and the additional handling steps required for accurate gravimetric dispensing of a semi-solid material. These logistical requirements differentiate it from the room-temperature-stable, solid cis isomer and should be factored into cost-of-ownership and workflow design.

Quote Request

Request a Quote for (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.